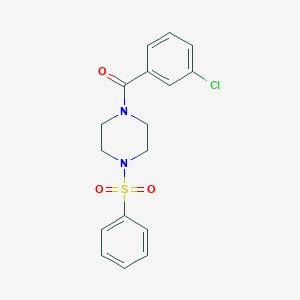
1-(4-Ethylbenzyl)-4-(phenylacetyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethylbenzyl)-4-(phenylacetyl)piperazine, also known as EBP, is a chemical compound that belongs to the class of piperazines. It is a psychoactive drug that has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders.
科学的研究の応用
1-(4-Ethylbenzyl)-4-(phenylacetyl)piperazine has been studied extensively for its potential use in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. It has also been studied for its potential use as an analgesic and anti-inflammatory agent. 1-(4-Ethylbenzyl)-4-(phenylacetyl)piperazine has been shown to have a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and pain.
作用機序
1-(4-Ethylbenzyl)-4-(phenylacetyl)piperazine acts as a partial agonist at the serotonin 5-HT1A receptor, which results in the activation of downstream signaling pathways. This activation leads to the modulation of neurotransmitter release, including serotonin, dopamine, and norepinephrine. 1-(4-Ethylbenzyl)-4-(phenylacetyl)piperazine has also been shown to have an affinity for the sigma-1 receptor, which is involved in the regulation of calcium signaling and oxidative stress.
Biochemical and Physiological Effects:
1-(4-Ethylbenzyl)-4-(phenylacetyl)piperazine has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of calcium signaling, and the reduction of oxidative stress. 1-(4-Ethylbenzyl)-4-(phenylacetyl)piperazine has also been shown to have anxiolytic, antidepressant, and analgesic effects in animal models.
実験室実験の利点と制限
1-(4-Ethylbenzyl)-4-(phenylacetyl)piperazine has several advantages for lab experiments, including its high affinity for the serotonin 5-HT1A receptor, its ability to modulate neurotransmitter release, and its potential use as an analgesic and anti-inflammatory agent. However, 1-(4-Ethylbenzyl)-4-(phenylacetyl)piperazine also has some limitations, including its potential for off-target effects and its limited availability.
将来の方向性
There are several future directions for the study of 1-(4-Ethylbenzyl)-4-(phenylacetyl)piperazine, including the development of more selective agonists and antagonists for the serotonin 5-HT1A receptor, the investigation of 1-(4-Ethylbenzyl)-4-(phenylacetyl)piperazine's effects on other neurotransmitter systems, and the evaluation of 1-(4-Ethylbenzyl)-4-(phenylacetyl)piperazine's potential for the treatment of various neurological and psychiatric disorders. Additionally, the development of new synthesis methods and purification techniques may improve the yield and purity of 1-(4-Ethylbenzyl)-4-(phenylacetyl)piperazine, making it more readily available for research purposes.
Conclusion:
1-(4-Ethylbenzyl)-4-(phenylacetyl)piperazine is a psychoactive drug that has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders. Its high affinity for the serotonin 5-HT1A receptor and its ability to modulate neurotransmitter release make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
1-(4-Ethylbenzyl)-4-(phenylacetyl)piperazine can be synthesized using a variety of methods, including the reaction of 4-ethylbenzylamine with phenylacetyl chloride in the presence of a base, or the reaction of 4-ethylbenzylamine with phenylacetic acid and a dehydrating agent. The purity and yield of the synthesized 1-(4-Ethylbenzyl)-4-(phenylacetyl)piperazine can be improved by using different purification techniques, such as recrystallization or column chromatography.
特性
製品名 |
1-(4-Ethylbenzyl)-4-(phenylacetyl)piperazine |
|---|---|
分子式 |
C21H26N2O |
分子量 |
322.4 g/mol |
IUPAC名 |
1-[4-[(4-ethylphenyl)methyl]piperazin-1-yl]-2-phenylethanone |
InChI |
InChI=1S/C21H26N2O/c1-2-18-8-10-20(11-9-18)17-22-12-14-23(15-13-22)21(24)16-19-6-4-3-5-7-19/h3-11H,2,12-17H2,1H3 |
InChIキー |
WZWBUKYWFYASHW-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)CC3=CC=CC=C3 |
正規SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-3-methyl-butan-1-one](/img/structure/B248407.png)



![1-Isonicotinoyl-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B248418.png)
methanone](/img/structure/B248419.png)

![1-[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-3-methyl-butan-1-one](/img/structure/B248421.png)
![[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(3-methoxy-phenyl)-methanone](/img/structure/B248423.png)
![(2,3-Dimethoxy-phenyl)-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-methanone](/img/structure/B248426.png)
![2-(4-Chloro-phenoxy)-1-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-ethanone](/img/structure/B248427.png)

![1-[(4-Chlorophenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248429.png)